![molecular formula C19H21ClN2O5S B12926521 N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B12926521.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorophenyl group, and a butanamide backbone. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Formation of the Butanamide Backbone: The butanamide backbone is synthesized through an amide coupling reaction, where a butanoic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: A related compound with a similar benzodioxole moiety but different functional groups.
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide: Another similar compound with a different substitution pattern on the butanamide backbone.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and methylsulfonyl groups, in particular, contribute to its reactivity and potential therapeutic effects.
Propiedades
Fórmula molecular |
C19H21ClN2O5S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3-chloro-N-methylsulfonylanilino)butanamide |
InChI |
InChI=1S/C19H21ClN2O5S/c1-28(24,25)22(16-5-2-4-15(20)11-16)9-3-6-19(23)21-12-14-7-8-17-18(10-14)27-13-26-17/h2,4-5,7-8,10-11H,3,6,9,12-13H2,1H3,(H,21,23) |
Clave InChI |
XXVCBDZLAJXEJJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(CCCC(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


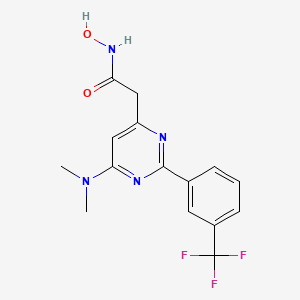

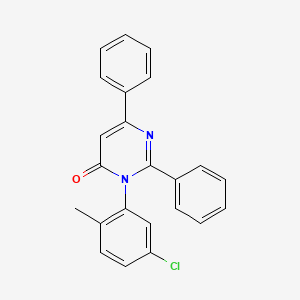


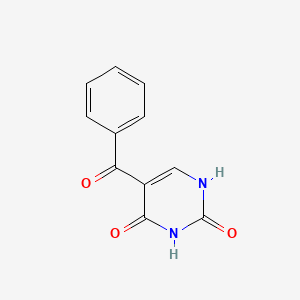
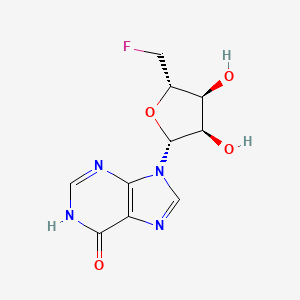
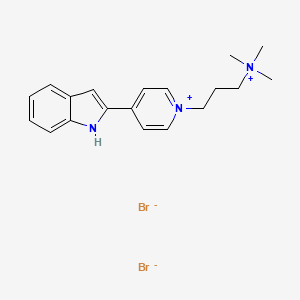

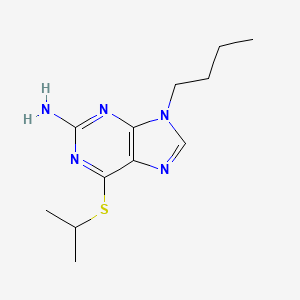


![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)

